molecular formula C18H19F3N4O6S B10942621 3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B10942621
M. Wt: 476.4 g/mol
InChI Key: PIKGYWIKXMIRHL-UHFFFAOYSA-N
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Description

3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[420]oct-2-ene-2-carboxylic acid is a complex organic compound with a unique structure that includes a bicyclic ring system, a pyrazole moiety, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves multiple steps, including the formation of the bicyclic ring system, the introduction of the pyrazole moiety, and the incorporation of various functional groups. The reaction conditions typically involve the use of specific reagents, catalysts, and solvents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

    Substitution: The replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions may vary depending on the specific transformation desired.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biology, this compound may be studied for its potential biological activity, including its interactions with enzymes, receptors, and other biomolecules.

Medicine

In medicine, this compound may be investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or modulate biological pathways.

Industry

In industry, this compound may be used in the development of new materials, pharmaceuticals, and other products.

Mechanism of Action

The mechanism of action of 3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions may lead to the modulation of biological pathways, resulting in various effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic ring systems with functional groups, such as:

  • 3-[(acetyloxy)methyl]-7-({3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoyl}amino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields of research. Its structure allows for unique interactions with biological targets and chemical reagents, making it a valuable compound for scientific exploration.

Properties

Molecular Formula

C18H19F3N4O6S

Molecular Weight

476.4 g/mol

IUPAC Name

3-(acetyloxymethyl)-7-[3-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C18H19F3N4O6S/c1-8-5-11(18(19,20)21)23-24(8)4-3-12(27)22-13-15(28)25-14(17(29)30)10(6-31-9(2)26)7-32-16(13)25/h5,13,16H,3-4,6-7H2,1-2H3,(H,22,27)(H,29,30)

InChI Key

PIKGYWIKXMIRHL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCC(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)C)C(=O)O)C(F)(F)F

Origin of Product

United States

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